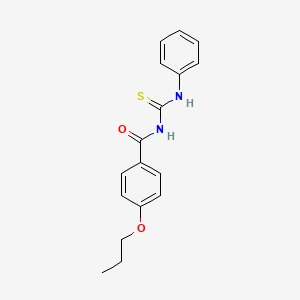
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was originally developed as a potential treatment for metabolic and cardiovascular diseases, but its ability to enhance physical performance has made it popular among athletes and bodybuilders.
Mechanism of Action
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ increases the uptake and oxidation of fatty acids in skeletal muscle, leading to increased endurance and reduced fatigue. It also increases the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to improve endurance and reduce fatigue in animal models, as well as enhance muscle fiber composition and increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. It has also been found to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. However, its effects on humans are still unclear, and more research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has several advantages for lab experiments, including its ability to improve endurance and reduce fatigue in animal models, as well as its anti-cancer properties. However, its use in sports and bodybuilding has raised concerns about its safety and potential for abuse. In addition, its effects on humans are still unclear, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, including its potential therapeutic effects on metabolic and cardiovascular diseases, as well as its anti-cancer properties. In addition, more research is needed to determine its safety and efficacy in humans, as well as its potential for abuse in sports and bodybuilding. Finally, further studies are needed to identify the optimal dosage and administration methods for 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide.
Synthesis Methods
The synthesis of 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide involves several steps, including the reaction of 4-isopropylphenol with chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetophenone, which is then reacted with hydroxylamine hydrochloride to yield 2-(4-isopropylphenoxy)acetohydroxamic acid. The final step involves the reaction of 2-(4-isopropylphenoxy)acetohydroxamic acid with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of triethylamine to form 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide.
Scientific Research Applications
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been found to have anti-cancer properties, as it can inhibit the growth of various cancer cell lines. However, its ability to enhance physical performance has also led to its use in sports and bodybuilding.
properties
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)13-6-8-14(9-7-13)21-17(4,5)16(20)18-15-10-12(3)22-19-15/h6-11H,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXSGMFRSRWSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)

![1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)


![(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5141942.png)
![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)
![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5141971.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5141972.png)
![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5141975.png)
![2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5141983.png)